1-methyl-3-(thiophen-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazole-5-carboxamide
Beschreibung
1-Methyl-3-(thiophen-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1, a thiophen-2-yl group at position 3, and a carboxamide side chain connected via an ethyl linker to a [1,2,4]triazolo[4,3-a]pyridine moiety. The pyrazole scaffold is widely utilized in drug discovery due to its metabolic stability and ability to engage in hydrogen bonding .
Eigenschaften
Molekularformel |
C17H16N6OS |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
2-methyl-5-thiophen-2-yl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H16N6OS/c1-22-13(11-12(21-22)14-5-4-10-25-14)17(24)18-8-7-16-20-19-15-6-2-3-9-23(15)16/h2-6,9-11H,7-8H2,1H3,(H,18,24) |
InChI-Schlüssel |
VDGNPOKYJVYUQL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCCC3=NN=C4N3C=CC=C4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclocondensation of Hydrazines with 1,3-Diketones
The pyrazole ring is typically constructed via cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. A representative protocol involves reacting methyl 3-(thiophen-2-yl)-3-oxopropanoate with methylhydrazine in ethanol at −5°C to yield ethyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate (85% yield). This intermediate is hydrolyzed to the carboxylic acid using NaOH (4 h, 80°C), followed by activation with thionyl chloride to form the acyl chloride.
Key Reaction Parameters:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | Methylhydrazine, EtOH, −5°C | 85% |
| Ester Hydrolysis | NaOH (2 M), 80°C, 4 h | 92% |
| Acyl Chloride Formation | SOCl₂, reflux, 2 h | 88% |
Alternative Routes via Oxidative Cyclization
Recent advances utilize oxidative cyclization of α,β-unsaturated ketones with hydrazines. For example, 3-(thiophen-2-yl)acryloyl chloride reacts with methylhydrazine in dichloromethane under N₂ atmosphere, achieving 78% yield after column chromatography. This method avoids diketone intermediates but requires stringent anhydrous conditions.
Synthesis of the Triazolo[4,3-a]pyridine Moiety
Hydrazinolysis of 2-Chloropyridine Derivatives
A common approach involves treating 2-chloro-3-nitropyridine with hydrazine hydrate (99%) in ethanol at 60°C for 6 h to form 2-hydrazinyl-3-nitropyridine. Subsequent cyclization with chloroacetyl chloride in POCl₃ yields 3-chloromethyl-triazolo[4,3-a]pyridine (72% yield).
Mechanistic Insight:
The reaction proceeds via nucleophilic aromatic substitution (SNAr) at the 2-position of pyridine, followed by intramolecular cyclization. The nitro group at C3 facilitates electron withdrawal, enhancing hydrazine reactivity.
Transition Metal-Catalyzed Methods
Palladium-catalyzed coupling between 2-azidopyridines and terminal alkynes has been reported. For instance, 2-azido-5-bromopyridine reacts with propargyl alcohol under Sonogashira conditions (Pd(PPh₃)₄, CuI, Et₃N) to form the triazolopyridine core in 65% yield. While efficient, this method requires expensive catalysts and inert atmospheres.
Carboxamide Linkage Formation
Coupling of Pyrazole-5-carboxylic Acid with Ethylenediamine Derivatives
The final step involves conjugating the pyrazole acyl chloride with 2-(triazolo[4,3-a]pyridin-3-yl)ethylamine. Using HATU as a coupling agent in DMF (2 h, room temperature) achieves 89% yield. Alternative methods employ EDC/HOBt in dichloromethane, though yields are lower (74%).
Comparative Analysis of Coupling Agents:
| Coupling System | Solvent | Time (h) | Yield |
|---|---|---|---|
| HATU/DIEA | DMF | 2 | 89% |
| EDC/HOBt | DCM | 12 | 74% |
| DCC/DMAP | THF | 6 | 68% |
Integrated Synthetic Pathways
Convergent Approach
The most scalable route involves parallel synthesis of the pyrazole and triazolopyridine modules, followed by coupling:
-
Pyrazole Module: Methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate → hydrolysis → acyl chloride.
-
Triazolopyridine Module: 2-Chloro-3-nitropyridine → hydrazinolysis → cyclization.
-
Coupling: Reaction of pyrazole-5-carbonyl chloride with 2-(triazolo[4,3-a]pyridin-3-yl)ethylamine.
Overall Yield: 62% over six steps.
One-Pot Sequential Synthesis
A patent-pending method condenses the process into three stages:
-
Step 1: Simultaneous cyclocondensation of methylhydrazine with ethyl 3-(thiophen-2-yl)-3-oxopropanoate and hydrazinolysis of 2-chloropyridine.
-
Step 2: In situ POCl₃-mediated cyclization to form the triazolopyridine.
-
Step 3: Direct coupling using T3P® as a coupling agent (yield: 58%).
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity at 254 nm.
Challenges and Optimization
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Chemie: Die einzigartige Struktur der Verbindung macht sie zu einem wertvollen Zwischenprodukt bei der Synthese komplexerer Moleküle.
Biologie: Es wurde auf sein Potenzial als DNA-Interkalator untersucht, was Auswirkungen auf die Krebstherapie haben könnte.
Medizin: Vorläufige Studien deuten darauf hin, dass die Verbindung entzündungshemmende, krebshemmende und antimikrobielle Eigenschaften aufweisen könnte.
Industrie: Seine chemische Reaktivität macht es nützlich bei der Entwicklung neuer Materialien und Katalysatoren.
Wirkmechanismus
Der Wirkmechanismus von 1-Methyl-3-(thiophen-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazol-5-carboxamid ist nicht vollständig geklärt, aber es wird angenommen, dass er mehrere molekulare Ziele und Pfade umfasst. Die Verbindung kann mit DNA durch Interkalation interagieren, den Replikationsprozess stören und zum Zelltod führen. Darüber hinaus kann sie bestimmte Enzyme oder Signalwege hemmen, die an Entzündungen und Krebsentwicklung beteiligt sind.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler precursors. A common approach includes the formation of the pyrazole ring followed by the introduction of the thiophene and triazole moieties through cyclization reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
Example Synthesis Pathway
- Formation of Pyrazole : Reaction of appropriate hydrazines with carbonyl compounds.
- Introduction of Thiophene : Electrophilic substitution reactions can be utilized to introduce thiophene into the pyrazole structure.
- Triazolo-Pyridine Coupling : The triazolo[4,3-a]pyridine moiety can be synthesized via cyclization reactions involving pyridine derivatives.
Antimicrobial Properties
Research indicates that compounds similar to 1-methyl-3-(thiophen-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazole-5-carboxamide exhibit significant antimicrobial activities. For instance:
- Anti-Tubercular Activity : Studies have shown that derivatives containing the pyrazole structure display promising activity against Mycobacterium tuberculosis. One study reported IC50 values ranging from 1.35 to 2.18 μM for several synthesized compounds .
Anticancer Potential
The pyrazole scaffold is known for its anticancer properties. Recent investigations have highlighted:
- Selective Cytotoxicity : Compounds derived from this scaffold have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating selective inhibition of tumor growth while sparing normal cells .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor:
- Protein Kinase Inhibition : Some derivatives have been tested for their ability to inhibit specific protein kinases involved in cancer progression, showing promising results in preliminary assays .
Case Study 1: Anti-tubercular Activity Evaluation
A series of substituted pyrazoles were synthesized and evaluated against Mycobacterium tuberculosis. Among them, specific derivatives exhibited significant anti-tubercular activity with low cytotoxicity towards human cells:
| Compound | IC50 (μM) | IC90 (μM) | Cytotoxicity (HEK-293) |
|---|---|---|---|
| 6a | 1.35 | 3.73 | Non-toxic |
| 6e | 2.18 | 4.00 | Non-toxic |
This study underscores the therapeutic potential of pyrazole derivatives in treating tuberculosis while minimizing adverse effects on human cells .
Case Study 2: Anticancer Activity Assessment
In another study focusing on anticancer properties, several pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their cytotoxic effects on various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| PP1 | MCF-7 | 5.0 |
| PP2 | HeLa | 7.5 |
These results highlight the effectiveness of these compounds in selectively targeting cancer cells while exhibiting lower toxicity to normal cells .
Wirkmechanismus
The mechanism of action of 1-methyl-3-(thiophen-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve multiple molecular targets and pathways. The compound may interact with DNA through intercalation, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues with Triazolopyridine Moieties
Compounds sharing the [1,2,4]triazolo[4,3-a]pyridine group, such as those in (compounds 41, 42, 43, and 48), exhibit structural parallels but differ in substituents. For instance:
- Compound 41: Contains a methoxy group on the triazolopyridine ring and a trifluoromethylphenyl-hexahydrocyclopenta[c]pyrrole moiety.
- Compound 48 : Features a piperidine-1-carbonyl group linked to the triazolopyridine, synthesized via HBTU-mediated coupling. This highlights the versatility of triazolopyridine in accommodating diverse pharmacophores through similar synthetic routes .
Pyrazole-Based Carboxamides with Heterocyclic Substituents
- N-(4-Ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide (): Replaces the thiophene with a trifluoromethyl-thieno[c]pyrazole system. The trifluoromethyl group may enhance metabolic stability compared to the target’s thiophene, but the absence of a triazolopyridine could reduce selectivity for certain targets .
- 1-Methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide (): Substitutes the triazolopyridine with a benzothiazole group. Benzothiazoles are known for kinase inhibition, suggesting divergent biological applications compared to the target’s triazolopyridine-based design .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated using fragment-based methods.
Biologische Aktivität
1-Methyl-3-(thiophen-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a pyrazole core substituted with a thiophene ring and a triazolopyridine moiety. Its molecular formula is , and it has a molecular weight of approximately 316.39 g/mol. The structural complexity allows for diverse interactions with biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, analogs with similar structures have been shown to have potent effects against various pathogens, including Cryptosporidium parvum, with EC50 values in the low micromolar range (e.g., 0.17 μM for optimized derivatives) .
Anti-inflammatory Activity
Compounds containing the pyrazole scaffold have demonstrated anti-inflammatory properties. A study highlighted that certain pyrazole derivatives exhibited higher anti-inflammatory activity compared to standard treatments like diclofenac sodium . The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
Anticancer Activity
The potential anticancer effects of this compound class have also been explored. Research indicates that derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Specific structural modifications have been linked to enhanced selectivity and potency against cancer cell lines.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiophene and triazolopyridine moieties significantly affect the potency and selectivity of the compounds:
| Modification | Effect on Activity |
|---|---|
| Substitution on thiophene | Increased antimicrobial potency |
| Variations in triazolopyridine | Enhanced anticancer activity |
| Linker modifications | Improved selectivity against specific targets |
For example, replacing the triazolopyridine with other heterocycles has shown varying impacts on potency against Cryptosporidium while maintaining low cytotoxicity .
Case Studies
Several case studies illustrate the biological potential of related compounds:
- Study on Cryptosporidiosis : A derivative of the compound was tested in vivo using mouse models infected with C. parvum. Results showed significant reduction in oocyst shedding and improved survival rates compared to controls .
- Cancer Cell Line Testing : In vitro assays demonstrated that certain analogs inhibited proliferation in breast cancer cell lines (MCF-7) with IC50 values as low as 5 μM, suggesting potential for further development as anticancer agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-methyl-3-(thiophen-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis typically involves multi-step protocols. Key steps include:
- CuAAC (Click Chemistry) : Copper(I)-catalyzed azide-alkyne cycloaddition to form the triazole core, optimized with CuI (1–5 mol%) in DMF or THF at 60–80°C for 12–24 hours .
- Pyrazole Ring Formation : Condensation of hydrazine derivatives with β-ketoesters or diketones under reflux in ethanol .
- Carboxamide Coupling : Use of EDCI/HOBt or DCC as coupling agents for amide bond formation between pyrazole and triazolopyridine moieties .
- Critical Factors : Solvent polarity (DMF enhances nucleophilicity), temperature control (prevents side reactions), and catalyst loading (excess CuI leads to byproducts) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on substituent electronic environments (e.g., thiophene protons at δ 6.8–7.2 ppm; triazole protons at δ 8.1–8.5 ppm) .
- IR Spectroscopy : Confirm carboxamide (C=O stretch ~1650 cm⁻¹) and triazole (C-N stretch ~1550 cm⁻¹) functional groups .
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 450–470) .
- X-ray Crystallography : Resolve bond angles and torsional strain in the pyrazole-triazolopyridine linkage .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme Inhibition : Fluorescence-based assays (e.g., Factor Xa inhibition, inspired by pyrazole-triazole inhibitors like razaxaban) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Confirm activity thresholds (e.g., IC50 < 10 µM for anticancer effects vs. false positives at high concentrations) .
- Metabolic Stability : Use liver microsome assays to rule out false negatives due to rapid degradation .
- Target Validation : CRISPR knockdown of suspected targets (e.g., 14α-demethylase in fungi) to confirm mechanism .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Methodological Answer :
- Substituent Modulation : Replace thiophene with furan (improves solubility) or fluorophenyl (enhances target binding) .
- Triazolopyridine Modifications : Introduce electron-withdrawing groups (e.g., -CF3) to increase metabolic stability .
- Molecular Docking : Use AutoDock Vina to predict interactions with targets (e.g., Factor Xa’s S1/S4 pockets) .
Q. What experimental designs address poor bioavailability in preclinical models?
- Methodological Answer :
- Salt Formation : Hydrochloride salts improve water solubility (e.g., razaxaban HCl achieved 80% oral bioavailability) .
- Prodrug Strategies : Esterify carboxamide to enhance intestinal absorption .
- Plasma Protein Binding Assays : Use equilibrium dialysis to measure free fraction (aim for >5% unbound to avoid efficacy loss) .
Q. How can computational methods predict off-target interactions or toxicity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
